[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine, with the Chemical Abstracts Service registry number 954566-71-3, is an organic compound classified as an amine. It features a cyclopropyl group attached to an ethyl chain, which in turn is substituted with a 3-chlorophenyl moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
This compound can be sourced from chemical suppliers and is utilized primarily in research settings. It falls under the category of amines, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[1-(3-chlorophenyl)ethyl]cyclopropanamine, reflecting its structural components.
The synthesis of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine generally involves several steps, including:
The reaction conditions, including temperature and solvent choice, can significantly influence yield and purity. Common solvents include dimethylformamide or dimethyl sulfoxide, which provide a polar environment conducive to nucleophilic substitution reactions.
The molecular structure of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine can be depicted using its SMILES notation: CC(C1=CC(=C(C=C1)Cl))N2C(C2)C
. This notation indicates the presence of a cyclopropane ring and a chlorinated phenyl group.
[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine can participate in various chemical reactions, including:
The reactivity of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine is influenced by the electron-withdrawing effect of the chlorine atom on the aromatic ring, which enhances the nucleophilicity of the nitrogen atom.
Research indicates that compounds with similar structures often modulate receptor activity, potentially influencing pathways related to mood regulation and cognitive function.
[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine serves primarily as an intermediate in organic synthesis. Its applications include:
This compound's unique features make it a valuable asset in both academic research and industrial applications, particularly within medicinal chemistry.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4